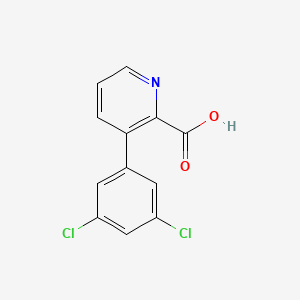

3-(3,5-Dichlorophenyl)picolinic acid

Description

Overview of Picolinic Acid Derivatives and Their Significance in Chemical Biology

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. chemicalbook.comnih.gov In the body, it functions as a bidentate chelating agent for various metal ions, including zinc, iron, and copper, facilitating their absorption and transport. chemicalbook.comsjctni.edu This inherent ability to coordinate with metals has made the picolinic acid scaffold a valuable building block in the design of new therapeutic agents and research compounds. sjctni.eduresearchgate.net

Derivatives of picolinic acid exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties. chemicalbook.comnih.gov The versatility of the pyridine (B92270) carboxylic acid core allows for extensive chemical modification, enabling researchers to fine-tune the physicochemical and pharmacological properties of the resulting molecules. nih.gov This adaptability has led to the development of numerous compounds investigated for treating conditions ranging from infections to cancer. nih.govpensoft.net

Rationale for Investigating Halogenated Aryl-Substituted Picolinic Acids in Molecular Sciences

The introduction of halogen atoms, such as chlorine or bromine, onto an aryl (aromatic ring) substituent is a common and powerful strategy in medicinal chemistry and molecular sciences. Halogenation can profoundly influence a molecule's properties in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the acidity of the carboxylic acid group and the electron density of the aromatic rings. This modification can impact the molecule's binding affinity and reactivity with biological targets.

Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a compound. This can affect its ability to cross cell membranes, its distribution within biological systems, and its interaction with hydrophobic pockets in proteins.

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, increasing the compound's half-life and making it a more robust tool for biological studies.

Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to the selective and high-affinity binding of a ligand to its receptor.

Investigating picolinic acid derivatives with halogenated aryl groups allows researchers to systematically explore how these modifications affect biological activity and mechanism of action, leading to the rational design of more potent and selective molecules. researchgate.netmdpi.com

Significance of the 3-(3,5-Dichlorophenyl)picolinic Acid Scaffold for Mechanistic Exploration

The specific structure of this compound presents a unique scaffold for detailed mechanistic studies. Its molecular architecture consists of a picolinic acid backbone, which provides a chelating function, substituted at the 3-position with a 3,5-dichlorophenyl group. This arrangement results in a planar structure with conjugated π-systems, which is often conducive to interactions with biological targets like enzymes.

The key features of this scaffold are:

Defined Stereochemistry: The substitution pattern is fixed, providing a rigid framework for probing molecular interactions.

Dual-Interaction Motif: The molecule possesses both a metal-chelating picolinic acid moiety and a dichlorophenyl group capable of hydrophobic and potentially halogen-bonding interactions.

Specific Substitution Pattern: The 3,5-dichloro substitution on the phenyl ring creates a distinct electronic and steric profile compared to other isomers (e.g., 3,4-dichloro or mono-chloro derivatives). bldpharm.com

This distinct combination of features makes the this compound scaffold an excellent candidate for investigating structure-activity relationships (SAR). By comparing its activity to that of its isomers and analogues, researchers can dissect the precise contributions of the chlorine atoms' positions and the picolinic acid core to target engagement.

Table 1: Physicochemical Properties of Isomeric Dichlorophenyl Picolinic Acids Note: Data is compiled for closely related isomers from public databases to provide representative values.

| Property | Value for 6-(3,5-Dichlorophenyl)picolinic acid | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇Cl₂NO₂ | nih.gov |

| Molecular Weight | 268.09 g/mol | nih.gov |

| IUPAC Name | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | nih.gov |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | nih.gov |

| Monoisotopic Mass | 266.9853839 Da | nih.gov |

Scope and Objectives of the Academic Research Outline on this compound as a Molecular Probe

A molecular probe is a chemical tool used to study biological systems, such as proteins or nucleic acids. Research focused on this compound as a molecular probe would aim to leverage its unique structure to gain insights into specific biological processes.

The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogues, followed by thorough characterization of their structural and physicochemical properties. pensoft.netmdpi.comresearchgate.net

Target Identification and Validation: Screening the compound against various biological targets (e.g., enzymes, receptors) to identify high-affinity interactions. The dichlorophenyl moiety could confer specificity for particular protein binding sites.

Mechanistic Studies: Using the compound to elucidate the mechanism of action of a target protein. For instance, the picolinic acid core could be used to probe the role of metal ions in an enzyme's active site.

Development of Reporter Probes: Modifying the scaffold to include reporter groups (e.g., fluorophores) to create fluorescent probes for use in bio-imaging or high-throughput screening assays. The rigid, conjugated nature of the core scaffold is often a favorable platform for developing fluorescent tools. rsc.orgmdpi.com

By systematically studying the interactions of this precisely structured molecule, researchers can gain a deeper understanding of molecular recognition events that are fundamental to biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAZRHCAKGQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Structural Characterization of 3 3,5 Dichlorophenyl Picolinic Acid

Spectroscopic Methodologies for Definitive Structural Assignment and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of its molecular weight and structure. While a specific experimental mass spectrum for 3-(3,5-Dichlorophenyl)picolinic acid is not available in the reviewed literature, a predictive analysis of its fragmentation pattern under electron ionization (EI) can be made based on established principles and data from its constituent moieties, such as picolinic acid and dichloropyridine. nist.govnist.gov

The molecular ion (M⁺•) peak would be expected at an m/z corresponding to the molecular formula C₁₂H₇Cl₂NO₂. A crucial diagnostic feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a characteristic cluster of peaks for the molecular ion and its chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Key fragmentation pathways anticipated for this compound include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the C-C bond adjacent to the carbonyl, resulting in the loss of a carboxyl radical ([M - COOH]⁺). This would produce a significant fragment ion with a loss of 45 Da. nih.gov

Decarboxylation: The loss of a neutral carbon dioxide molecule ([M - CO₂]⁺•) is another characteristic pathway, leading to a fragment ion with a mass 44 Da less than the molecular ion.

Cleavage of the Phenyl-Pyridine Bond: Scission of the bond connecting the two aromatic rings can lead to fragments corresponding to the dichlorophenyl cation or the picolinic acid radical cation, and vice-versa.

Fragments of Picolinic Acid: The mass spectrum of picolinic acid itself shows a prominent base peak at m/z 78, corresponding to the pyridine (B92270) ring after loss of the carboxyl group. nist.gov Similar pyridine-related fragments would be expected.

| Predicted Fragment Ion | Proposed Neutral Loss | m/z of Lost Fragment (Da) | Significance |

| [M - COOH]⁺ | •COOH | 45 | Confirms carboxylic acid moiety |

| [M - CO₂]⁺• | CO₂ | 44 | Indicates decarboxylation |

| [M - Cl]⁺ | •Cl | 35/37 | Loss of a chlorine atom |

| [C₅H₄N-COOH]⁺• | C₆H₃Cl₂• | 145 | Corresponds to picolinic acid radical cation |

| [C₆H₃Cl₂]⁺ | C₅H₄N-COOH• | 123 | Corresponds to dichlorophenyl cation |

This interactive table summarizes the predicted fragmentation patterns based on the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for identifying functional groups and characterizing the electronic properties of a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. Each functional group has a characteristic set of vibrational modes, making the IR spectrum a molecular "fingerprint." For this compound, the spectrum would be a superposition of the vibrations from the carboxylic acid, the substituted pyridine ring, and the dichlorophenyl ring.

Carboxylic Acid Moiety:

O-H Stretch: A very broad and strong absorption band is expected in the range of 3300–2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated around 1720–1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C-O Stretch and O-H Bend: Absorptions for the C-O stretch and in-plane O-H bend are typically found coupled in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions.

Pyridine and Dichlorophenyl Moieties:

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of medium to sharp bands in the 1600–1400 cm⁻¹ region are characteristic of the aromatic rings.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the 1100-800 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Rings | C=C / C=N Stretch | 1600 - 1400 | Medium to Sharp |

| Dichlorophenyl | C-Cl Stretch | 1100 - 800 | Strong |

This interactive table outlines the expected IR absorption bands for the key functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The primary chromophores in this compound are the conjugated π-systems of the pyridine and dichlorophenyl rings.

The electronic spectrum is expected to be dominated by intense π→π* transitions, which involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems. The conjugation between the two rings is likely to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to non-conjugated benzene (B151609) or pyridine. Weaker n→π* transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals, may also be observed, often as a shoulder on the more intense π→π* bands. The presence of chlorine and carboxyl substituents on the aromatic rings will further modulate the energies of these transitions.

| Chromophore | Electronic Transition | Expected Wavelength Region |

| Conjugated Bi-aryl System | π → π | 250 - 350 nm |

| Pyridine Ring | n → π | > 270 nm (often obscured) |

| Carbonyl Group | n → π* | ~280-300 nm (typically weak) |

This interactive table summarizes the primary chromophores and their expected electronic transitions.

X-ray Crystallography for Solid-State Conformational Analysis, Molecular Geometry, and Intermolecular Interactions

While spectroscopic data provides crucial information, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the principles of the technique and the expected structural features can be described.

An X-ray crystallography experiment would yield a detailed electron density map of the crystalline unit cell. From this map, the precise coordinates of each non-hydrogen atom can be determined, providing definitive verification of the atom connectivity and confirming the compound's constitution. This analysis would provide exact measurements of all bond lengths, bond angles, and torsion angles. A key structural parameter that would be revealed is the dihedral angle between the planes of the pyridine and the 3,5-dichlorophenyl rings, which defines the compound's solid-state conformation.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact and pack in the solid state. For this compound, several key intermolecular interactions would be expected.

Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong intermolecular hydrogen bonds. The most common motif for carboxylic acids is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, described by the graph-set notation R²₂(8). The pyridine nitrogen could also act as a hydrogen bond acceptor, potentially interacting with acidic protons from other molecules or co-crystallized solvents, as seen in related structures like 5-(trifluoromethyl)picolinic acid monohydrate. nih.gov

| Interaction Type | Participating Groups | Structural Significance |

| Hydrogen Bonding | Carboxylic Acid (O-H···O) | Formation of characteristic dimers; primary structural motif |

| Hydrogen Bonding | Pyridine Nitrogen (N···H) | Potential for extended networks or solvate inclusion |

| π-π Stacking | Phenyl and/or Pyridine Rings | Contributes to crystal packing and stability |

| Halogen Bonding | Chlorine atoms (C-Cl···Nu) | Directional interaction influencing packing arrangement |

This interactive table details the potential intermolecular interactions that would be analyzed via X-ray crystallography.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Conformational Studies (if specific stereoisomers are investigated)

Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate the structure of chiral molecules. The most common of these are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left- and right-circularly polarized light. mdpi.com

This analysis is exclusively applicable to chiral substances. Since this compound is an achiral molecule, it does not have enantiomers and therefore cannot exhibit a circular dichroism signal. Consequently, CD spectroscopy cannot be used for its analysis, and the concept of enantiomeric excess is not relevant.

For chiral molecules, CD spectroscopy is a powerful tool for:

Determining Enantiomeric Excess: While not the primary method, it can be used to assess the purity of a sample containing a mixture of enantiomers.

Conformational Studies: The CD spectrum is highly sensitive to the secondary structure of molecules, particularly in biomolecules, and the conformation of chiral compounds. mdpi.com

Assigning Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by theoretical calculations (e.g., using Density Functional Theory), the absolute configuration of a chiral molecule can often be determined. mdpi.commdpi.com

Table of Mentioned Compounds

| Compound Name | Systematic Name | Other Names/Synonyms |

|---|---|---|

| This compound | 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | - |

| 6-(3,5-Dichlorophenyl)picolinic acid | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | - |

Synthetic Pathways and Chemical Transformations of 3 3,5 Dichlorophenyl Picolinic Acid

Retrosynthetic Analysis of the 3-(3,5-Dichlorophenyl)picolinic Acid Scaffold and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is across the aryl-pyridyl (C-C) bond. This approach simplifies the complex biaryl structure into two more manageable precursors: a pyridine-based fragment and a dichlorobenzene-based fragment.

This primary disconnection (Disconnection A) suggests that the molecule can be assembled via a cross-coupling reaction. This leads to two potential synthetic routes:

Route 1: Coupling a 3-halopicolinic acid derivative (electrophile) with a (3,5-dichlorophenyl)metal species (nucleophile). The metal (M) can be boron (for Suzuki coupling), zinc (for Negishi coupling), or magnesium (for Kumada coupling).

Route 2: Coupling a 3-metallated picolinic acid derivative (nucleophile) with 1,3-dichloro-5-halobenzene (electrophile).

A secondary disconnection (Disconnection B) involves the formation of the carboxylic acid group from a precursor such as a nitrile (-CN) or an alcohol (-CH₂OH) on the pyridine (B92270) ring. For instance, the carboxylic acid could be derived from the hydrolysis of a 3-(3,5-dichlorophenyl)-2-cyanopyridine intermediate. nih.gov This step is typically performed after the key C-C bond formation.

A more advanced and atom-economical approach involves a C-H activation strategy (Disconnection C). In this scenario, the disconnection is made directly at a C-H bond on the picolinic acid ring, which would couple with a dichlorophenyl-containing partner. This avoids the pre-functionalization (e.g., halogenation) of the pyridine ring, thus shortening the synthetic sequence.

Direct Synthesis Routes via Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the aryl-pyridyl bond in this compound is efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. tcichemicals.com The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. uwindsor.ca For the synthesis of this compound, the reaction would couple a 3-halopicolinate derivative (e.g., methyl 3-bromopicolinate) with (3,5-dichlorophenyl)boronic acid. The ester is often used to protect the carboxylic acid during the reaction and is subsequently hydrolyzed to yield the final product.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst. Both Pd(0) and Pd(II) sources can be used, as Pd(II) precatalysts are reduced in situ to the active Pd(0) species. A highly efficient ligand-free Suzuki reaction has been developed for coupling 2,3,5-trichloropyridine (B95902) with arylboronic acids using palladium acetate (B1210297) in an aqueous phase, which could be adapted for this synthesis. nih.gov

| Catalyst | Oxidation State | Typical Loading (mol%) | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(0) | 1-5 | A common, air-sensitive catalyst; often used for a wide range of substrates. |

| Pd(OAc)₂ (Palladium(II) Acetate) | Pd(II) | 0.5-5 | Air-stable precatalyst, often used in combination with phosphine (B1218219) ligands. nih.gov |

| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(II) | 1-3 | Effective for challenging couplings, including those with heteroaryl chlorides. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(0) | 1-2 | A stable Pd(0) source, almost always used with an external ligand. researchgate.net |

The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition. Electron-rich and bulky phosphine ligands are often effective. For sterically hindered substrates or less reactive aryl chlorides, specialized ligands are often required to achieve good yields. uwindsor.canih.gov

| Ligand | Type | Key Features |

|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Standard, widely available ligand. wikipedia.org |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky Monodentate Phosphine | Highly electron-rich, effective for coupling unreactive chlorides. nih.gov |

| XPhos | Bulky Biaryl Phosphine | Provides high catalyst stability and activity for difficult couplings. wikipedia.org |

| SPhos | Bulky Biaryl Phosphine | Similar to XPhos, often used for heteroaromatic substrates. |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Large "bite angle," useful for a broad range of substrates. |

The Negishi coupling is another powerful method for C-C bond formation, which pairs an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, especially for coupling sp²-sp² centers. researchgate.net In the context of synthesizing this compound, the key step would be the reaction of a 3-halopicolinate derivative with a pre-formed (3,5-dichlorophenyl)zinc halide reagent, catalyzed by a palladium or nickel complex. wikipedia.org

The organozinc reagent can be prepared from 1-bromo-3,5-dichlorobenzene (B43179) either through direct insertion of zinc metal or via transmetalation from an organolithium or Grignard reagent. While highly effective, organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, commercially available, low toxicity. | Requires a base; can be slow with some substrates. |

| Negishi | Organozinc (R-ZnX) | High reactivity and functional group tolerance. wikipedia.org | Moisture and air-sensitive; reagent must often be prepared in situ. |

| Kumada | Organomagnesium (R-MgX) | High reactivity, readily available Grignard reagents. | Low functional group tolerance (reacts with esters, acids). |

| Stille | Organotin (R-SnR'₃) | Tolerant of many functional groups, no base needed. | Toxicity and stoichiometric waste of tin byproducts. |

Direct C-H arylation has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions. researchgate.net This method avoids the need to pre-functionalize the C-H bond with a halide or organometallic group, thereby reducing the number of synthetic steps and minimizing waste. nih.gov

For the synthesis of this compound, a direct arylation approach could involve the palladium-catalyzed reaction between picolinic acid and 1-bromo-3,5-dichlorobenzene. The picolinic acid itself can act as a bidentate directing group, where the pyridine nitrogen and the carboxylic acid chelate to the palladium catalyst. nih.gov This chelation facilitates the activation of the C-H bond at the C3 position of the pyridine ring, leading to the formation of a five-membered palladacycle intermediate. nih.gov This intermediate then reacts with the aryl halide to form the desired product. The use of picolinamide (B142947) (an amide derivative of picolinic acid) as a directing group for the arylation of C-H bonds is a well-established and versatile strategy in organic synthesis. nih.gov This approach offers high regioselectivity and represents a highly atom-economical route to the target molecule.

Suzuki-Miyaura Coupling Strategies for Aryl-Pyridyl Bond Formation (e.g., using boronic acids/esters)

Multi-Step Synthetic Sequences and Precursor Synthesis Strategies

The synthesis of this compound is a multi-step process that relies on the strategic assembly of two key fragments: a functionalized picolinic acid core and a 3,5-dichlorophenyl moiety. The most common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which necessitates the prior synthesis of suitable precursors for each fragment.

The synthesis of the target molecule requires a picolinic acid derivative that is functionalized at the 3-position to enable coupling with the dichlorophenyl fragment. Common building blocks include halogenated or nitrated picolinic acids or their esters.

Halogenated Picolinates : Bromopicolinates are valuable precursors for cross-coupling reactions. Their synthesis can be approached through various routes. While direct bromination of picolinic acid can be challenging, pathways involving the construction of the pyridine ring or the functionalization of pre-existing pyridines are employed. For instance, related structures like 3,6-dichloropicolinic acid can be prepared from 2,3,6-trichloropyridine (B1294687) through N-oxidation, cyanation, deoxygenation, and finally, hydrolysis. google.com Another method involves the electrolytic reduction of tetrachloropicolinic acid. google.com The principles of these transformations, such as activating the pyridine ring via N-oxidation, can be adapted for the synthesis of 3-halopicolinate precursors.

Nitropicolinates : Nitro compounds are versatile building blocks in organic synthesis due to the nitro group's ability to be transformed into various other functionalities. nih.govnih.gov The introduction of a nitro group onto the picolinic acid scaffold can serve as a handle for further reactions. The nitration of 3-hydroxypicolinamide (B1208869) to form 3-hydroxy-N-nitro-picolinamide has been demonstrated using a nitric acid-sulfuric acid mixture, showcasing a method for functionalizing the picolinic acid ring system. google.com

General Picolinic Acid Synthesis : The foundational picolinic acid structure is often prepared by the oxidation of 2-methylpyridine (B31789) (α-picoline). wikipedia.org A common laboratory method uses potassium permanganate (B83412) as the oxidizing agent, with the product typically isolated as its hydrochloride salt. wikipedia.orgorgsyn.org

Table 1: Selected Methods for Picolinic Acid Precursor Synthesis

| Precursor Type | Starting Material | Key Reagents | Description | Citations |

| Chlorinated Picolinic Acid | 2,3,6-Trichloropyridine | H₂O₂, NaCN, PCl₃, NaOH | A multi-step sequence involving N-oxidation, cyanation, deoxygenation, and hydrolysis. | google.com |

| Chlorinated Picolinic Acid | Tetrachloropicolinic Acid | Electrolytic Reduction | An electrochemical method for reductive dehalogenation. | google.com |

| Picolinic Acid | α-Picoline | KMnO₄, HCl | Oxidation of the methyl group to a carboxylic acid, followed by isolation as the hydrochloride salt. | wikipedia.orgorgsyn.org |

| Nitrated Picolinamide | 3-Hydroxypicolinamide | HNO₃, H₂SO₄ | Direct nitration of a picolinamide derivative. | google.com |

Synthesis of the 3,5-Dichlorophenyl Moiety Precursors (e.g., aryl halides, arylboronic acids)

The 3,5-dichlorophenyl fragment is typically introduced as an arylboronic acid or a poly-halogenated aryl species in cross-coupling reactions.

Arylboronic Acids : 3,5-Dichlorophenylboronic acid is a crucial reactant for Suzuki-Miyaura cross-coupling. sigmaaldrich.com It is a commercially available white powder. sigmaaldrich.comchemicalbook.comscbt.com Synthetically, it can be prepared from 3,5-dichlorobenzoic acid via reaction with tributyl borate (B1201080) or through the condensation of a haloalkyl borate with boric acid. The boronic acid serves as a reactant in various chemical transformations, including trifluoromethylation and cyanation. sigmaaldrich.comchemicalbook.com

Aryl Halides : Poly-functionalized aryl halides like 1-bromo-3-chloro-5-iodobenzene (B84608) are also effective precursors. The different reactivities of the halogen atoms (I > Br > Cl) in palladium-catalyzed couplings allow for selective reactions. An eight-step synthesis of 1-bromo-3-chloro-5-iodobenzene starting from benzene (B151609) has been reported. chemicalbook.comacs.org A more direct, six-stage synthesis starting from aniline (B41778) has also been developed, involving steps like bromination, chlorination, iodination, and deamination. medium.com A patented method describes its preparation from p-iodoaniline via bromination and a subsequent Sandmeyer-type reaction. google.com

Table 2: Synthesis Strategies for 3,5-Dichlorophenyl Precursors

| Precursor | Starting Material | Key Reagents/Steps | Description | Citations |

| 3,5-Dichlorophenylboronic acid | 3,5-Dichlorobenzoic acid | Tributyl borate | Boric acid ester exchange method. | |

| 1-Bromo-3-chloro-5-iodobenzene | Benzene | HNO₃, H₂SO₄, Br₂, ICl, NaNO₂ | An eight-step sequence involving nitration, reduction, acetylation, halogenations, and deamination. | chemicalbook.comacs.org |

| 1-Bromo-3-chloro-5-iodobenzene | Aniline | Acetic anhydride, Br₂, HCl/NaClO₃, ICl | A six-stage laboratory synthesis involving protection, sequential halogenations, deprotection, and deamination. | medium.com |

| 1-Bromo-3-chloro-5-iodobenzene | p-Iodoaniline | Bromochlorohydantoin, NaNO₂, H₃PO₂ | A two-step process involving halogenation followed by deaminative reduction. | google.com |

Functional Group Protection and Deprotection Strategies

In a multi-step synthesis, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.com The choice of protecting group is critical and must be stable under the reaction conditions while being removable under mild, specific conditions. numberanalytics.com

Carboxylic Acid Protection : The carboxylic acid of the picolinic moiety is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions such as organometallic additions or reductions. This ester can be introduced via Fischer esterification and is typically removed by base-catalyzed hydrolysis (saponification) at the end of the synthetic sequence.

Picoloyl Group Chemistry : The picoloyl (Pico) group itself has been extensively studied as a protecting group for hydroxyl functions, particularly in carbohydrate chemistry. rsc.orgrsc.org It can be introduced using picolinic acid with coupling agents like EDC and DMAP. rsc.org While used to protect other molecules, the methods for its cleavage are relevant. The Pico group can be removed under Zemplén conditions (sodium methoxide (B1231860) in methanol) or, more chemoselectively, with catalytic amounts of copper(II) or iron(III) salts. rsc.orgnih.gov This selective removal in the presence of other common protecting groups highlights its utility in orthogonal strategies. rsc.orgnih.gov

Amine Protection : If the synthesis involves precursors with amine functionalities, such as (8-bromoquinolin-5-yl-methyl)methylamine, they are commonly protected. nih.gov A widely used protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyldicarbonate ((Boc)₂O). nih.gov

Functional Group Interconversions and Derivatization Strategies for Analog Libraries

Once this compound is synthesized, its functional groups can be further modified to generate a library of analogs for structure-activity relationship studies or to develop pro-drugs.

The carboxylic acid group is a prime site for derivatization.

Esterification : The formation of esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. jocpr.com For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. jocpr.com A simple method for creating active esters of picolinic acid, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, involves converting the acid to its acid chloride with thionyl chloride (SOCl₂) and then reacting it with the corresponding alcohol or N-hydroxysuccinimide. nih.gov These active esters are themselves excellent reagents for further acylations. nih.gov

Amidation : The synthesis of amides from the carboxylic acid is a common transformation. This is typically accomplished using peptide coupling reagents. fishersci.co.uk A solution of the picolinic acid is treated with an amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukcam.ac.ukgoogle.com The reaction of picolinic acid with N-alkylanilines using thionyl chloride to generate the acid chloride in situ is also an effective method for amide formation. nih.gov

Table 3: Selected Reagents for Derivatization of the Carboxylic Acid Moiety

| Transformation | Reagents | Description | Citations |

| Esterification | SOCl₂, then R-OH | Conversion to acid chloride followed by reaction with an alcohol. | nih.gov |

| Amidation | EDC, HOBt, Amine | Carbodiimide-mediated coupling, often with an additive like HOBt to suppress side reactions. | fishersci.co.uk |

| Amidation | HATU, DIEA, Amine | A highly efficient method using an aminium-based coupling agent. | cam.ac.ukgoogle.com |

| Amidation | SOCl₂, then Amine, Et₃N | In situ formation of the acid chloride followed by reaction with an amine. | nih.gov |

Transformations on the Pyridine Nitrogen (e.g., N-oxidation, quaternization)

The nitrogen atom of the pyridine ring offers another site for chemical modification, leading to derivatives with altered electronic properties and solubility.

N-oxidation : The oxidation of the pyridine nitrogen to an N-oxide can be accomplished using various oxidizing agents. Common methods include using hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.com Other reagents like sodium perborate (B1237305) and magnesium monoperoxyphthalate are also effective. tandfonline.com The N-oxidation of 3-substituted pyridines has been studied in various biological systems and can be achieved synthetically. nih.govnih.gov The choice of oxidant can be important for yield and safety. tandfonline.com

Quaternization : The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This is typically achieved by reacting the pyridine derivative with an alkyl halide, such as methyl iodide or bromoacetophenone. researchgate.net Microwave-assisted quaternization has been shown to improve reaction yields and shorten reaction times compared to conventional heating. researchgate.net

Table 4: Methods for Pyridine Nitrogen Transformation

| Transformation | Reagents | Conditions | Description | Citations |

| N-Oxidation | H₂O₂ / Acetic Acid | Heating | A classic and common method for N-oxide formation. | tandfonline.com |

| N-Oxidation | m-CPBA | Room Temperature | A mild and efficient method using a peroxy acid. | tandfonline.com |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Conventional or Microwave Heating | Formation of a quaternary pyridinium salt via N-alkylation. | researchgate.net |

Halogenation and Other Aromatic Substitutions on the Phenyl Ring for SAR Exploration

Structure-Activity Relationship (SAR) exploration is a cornerstone of medicinal and agricultural chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For picolinic acid derivatives, modifications to the phenyl ring are a common strategy to modulate efficacy and selectivity. While direct studies on the halogenation of the existing 3,5-dichlorophenyl moiety of the title compound are not extensively detailed, analogous research on related picolinate (B1231196) structures provides a clear blueprint for this type of SAR exploration.

In a study focused on novel picolinate herbicides, researchers synthesized a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. mdpi.com This work exemplifies the strategic substitution on an aryl group attached to a picolinic acid core to probe biological interactions. By introducing various substituents onto the phenyl ring of the pyrazole (B372694) moiety, the researchers were able to significantly alter the herbicidal activity. For instance, compounds were synthesized with chloro, bromo, and trifluoromethyl groups at different positions on the phenyl ring. mdpi.com

The findings from such studies are often used to build Quantitative Structure-Activity Relationship (QSAR) models, which can then guide future synthetic strategies. mdpi.com This approach allows for a more rational design of analogs with potentially enhanced activity. The table below, derived from analogous herbicidal picolinates, illustrates how different substitutions on a terminal phenyl ring can impact biological activity, in this case, the inhibition of Arabidopsis thaliana root growth.

| Compound Analogue | Substituent on Phenyl Ring | Reported IC₅₀ (μM) vs. A. thaliana |

|---|---|---|

| V-7 | 3-methyl | 0.0019 |

| V-10 | 3-chloro | 0.013 |

| V-13 | 4-bromo | 0.021 |

| V-8 | 4-chloro | 0.0041 |

| V-12 | 3-chloro, 5-trifluoromethyl | 0.0035 |

This table is illustrative of SAR exploration on picolinate systems, based on data for 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogues. mdpi.com

Optimization of Reaction Conditions, Yield Enhancement, and Scalability Considerations for Research Applications

The transition from a theoretical synthetic route to a practical laboratory procedure requires meticulous optimization of reaction conditions. For research applications involving this compound and its derivatives, enhancing yield, ensuring reproducibility, and considering potential scalability are critical. This involves a systematic evaluation of solvents, temperature, and reagent amounts.

Solvent Effects, Temperature Control, and Reagent Stoichiometry

The choice of solvent, reaction temperature, and the precise ratio of reagents are interdependent factors that can dramatically influence the outcome of a synthesis, affecting reaction rate, product yield, and the impurity profile.

Solvent Effects: The synthesis of picolinic acid derivatives often employs a range of solvents depending on the specific transformation. The formation of picolinamide derivatives from picolinic acid has been conducted in dichloromethane (B109758) (DCM). nih.gov Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also suggested due to the polarity conferred by the carboxylic acid and chlorine atoms. In some modern synthetic approaches, alternative solvent systems are explored for environmental or efficiency reasons. For example, the synthesis of related heterocyclic compounds has been optimized in polyethylene (B3416737) glycol (PEG-400) or in aqueous acetic acid solutions under ultrasound irradiation. researchgate.netnih.gov In specialized applications like electrolytic synthesis of dichloropicolinic acids, the solubility in the reaction medium, such as an aqueous alkaline solution, is a critical parameter that is highly dependent on temperature. google.com

Temperature Control: Precise temperature management is essential for controlling reaction kinetics and minimizing the formation of byproducts. Amide coupling reactions may be initiated at a reduced temperature (e.g., 0 °C) during the addition of reactive intermediates, and then allowed to proceed at room temperature. nih.gov Other procedures may require heating to reflux for extended periods to drive the reaction to completion. nih.gov In the synthesis of related pyridine dicarboxylic acids via oxidation, reactions are often maintained at specific elevated temperatures, such as 75-80°C or 90-95°C, to ensure the desired transformation occurs efficiently. epo.org In some cases, controlling the temperature is crucial to prevent undesirable events, such as foaming in electrolytic reactions. google.com

Reagent Stoichiometry: The molar ratio of reactants is a key variable to optimize. In the synthesis of 2-pyrazolines, for example, studies showed that increasing the molar ratio of phenylhydrazine (B124118) hydrochloride to the chalcone (B49325) starting material from 1:1 to 3:1 significantly increased the product yield from 76% to 89%. nih.gov The synthesis of picolinic acid derivatives often begins by activating the carboxylic acid group. This is commonly achieved using reagents like thionyl chloride or oxalyl chloride to form a more reactive acid chloride intermediate. nih.govgoogle.comumsl.edu These reagents are typically used in excess. Subsequent reaction with an amine or other nucleophile is often performed in the presence of a base, such as triethylamine, to neutralize the acid generated during the reaction. nih.govgoogle.com

Purification Techniques (e.g., Chromatography, Recrystallization)

Obtaining a compound of high purity is essential for accurate characterization and subsequent use. The purification of this compound and its derivatives relies on standard organic chemistry techniques.

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. It has proven effective in the purification of picolinamide compounds, notably for separating the desired product from chlorinated byproducts that can form during the reaction. nih.govresearchgate.net In one instance, a desired N-alkyl-N-phenylpicolinamide was successfully separated from a 4-chloro-N-alkyl-N-phenylpicolinamide byproduct using this method. nih.gov

Recrystallization and Precipitation: Recrystallization is a common final step to obtain highly pure crystalline solids. For related dichloropicolinic acids, purification by recrystallization from solvents like benzene or pyridine has been reported. google.com Another common strategy involves precipitating the picolinic acid product from a solution. This is often achieved by adjusting the pH; acidification of a basic solution containing the carboxylate salt will cause the less soluble carboxylic acid to precipitate. epo.org The resulting solid can then be collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. epo.orgorgsyn.org

| Technique | Application in Picolinic Acid Synthesis | Reference Example |

|---|---|---|

| Column Chromatography | Separation of desired amide product from chlorinated byproducts. | Separation of N-methyl-N-phenylpicolinamide from its 4-chloro derivative. nih.gov |

| Recrystallization | Final purification of solid products. | Purification of a dichloropicolinic acid from benzene/pyridine mixtures. google.com |

| Precipitation/Filtration | Isolation of the product from the reaction mixture. | Acidification of a filtrate to a pH of 1.8 to precipitate a pyridine dicarboxylic acid, followed by filtration, washing, and drying. epo.org |

Enantioselective Synthesis Approaches for Chiral Picolinic Acid Analogs (if relevant for target interaction specificity)

Many biological targets, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral molecule can exhibit vastly different biological activities. If this compound or its analogs are intended to interact with such a target, the ability to synthesize specific enantiomers (enantioselective synthesis) becomes highly relevant.

While the parent molecule this compound is achiral, the introduction of chiral centers in its derivatives could be a key strategy for enhancing target specificity. The synthesis of specific enantiomers of complex picolinamides has been demonstrated. For instance, the synthesis of the (S)-enantiomer of a trifluoromethyl-substituted picolinamide was achieved through an amide coupling sequence involving a chiral amine. google.com This highlights a common strategy where a readily available chiral building block is incorporated into the molecule to define its stereochemistry.

Another approach involves the enantioselective synthesis of key precursors. Research in related fields has detailed the enantioselective synthesis of chiral amino acids, such as (S)- and (R)-α-methylserines, which can then be used as building blocks for more complex chiral molecules. google.com These methods underscore the importance and feasibility of controlling stereochemistry in the synthesis of picolinic acid-related structures to achieve greater target interaction specificity.

Computational Chemistry and Theoretical Investigations of 3 3,5 Dichlorophenyl Picolinic Acid and Its Analogs

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformational Ensembles, and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, flexibility, and interactions with the surrounding environment.

The behavior of 3-(3,5-dichlorophenyl)picolinic acid in a biological system is heavily influenced by its interactions with water. MD simulations can model these interactions using either explicit or implicit solvent models.

Explicit solvent models surround the solute molecule with a large number of individual solvent molecules (e.g., water). This approach is computationally intensive but provides a detailed picture of direct solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water.

Implicit solvent models represent the solvent as a continuous medium with average properties. This method is computationally less demanding and is useful for exploring broader conformational landscapes and binding free energies. The Polarized Continuum Model (PCM) is a widely used implicit solvent model in quantum chemical calculations that can also be incorporated into MD studies. lmaleidykla.lt

For picolinic acid and its derivatives, solubility studies have shown that their behavior in different solvents varies significantly, underscoring the importance of accurately modeling the solvent environment. mdpi.com

MD simulations are particularly well-suited for exploring the flexibility of molecules like this compound. The trajectory of the molecule over the course of a simulation reveals the range of accessible conformations and the frequency of transitions between them.

A key aspect of this molecule's flexibility is the rotation around the C-C bond connecting the pyridine (B92270) and dichlorophenyl rings. MD simulations can be used to calculate the free energy profile for this rotation, providing a more dynamic picture of the rotational barriers than static PES scans. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Studies on the conformational flexibility of similar biphenyl (B1667301) systems have highlighted the importance of a balance between π-stacking and nonbonding interactions in determining the preferred molecular shape. nih.gov

Molecular Docking and Ligand-Protein Interaction Prediction for Target Identification

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. nih.govnih.gov This method is instrumental in identifying potential biological targets for a compound and elucidating the structural basis of its activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses to estimate the strength of the interaction. nih.gov

The initial step in target identification for a novel compound such as this compound involves docking it against a panel of known biological macromolecules, particularly those implicated in disease pathways. Computer-aided drug design approaches can screen large virtual databases of chemical compounds against protein targets to evaluate their binding potential. nih.gov By employing molecular docking simulations, researchers can predict how the ligand fits within the active sites of various proteins. nih.gov

The process begins with obtaining the three-dimensional structures of potential target proteins, often from public repositories like the Protein Data Bank (PDB). nih.gov Docking algorithms then place the this compound molecule into various pockets and clefts on the protein surface that could serve as binding sites. These algorithms calculate the binding affinity for each potential site. orientjchem.org A site that consistently produces favorable binding scores across multiple runs is considered a putative binding site, warranting further investigation.

Table 1: Illustrative Example of Putative Binding Site Identification for this compound

| Target Protein | PDB ID | Putative Binding Site Location | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue Types |

| Cyclooxygenase-2 | 5KIR | Catalytic Site | -9.8 | Hydrophobic, Aromatic, Polar |

| Tumor Necrosis Factor-alpha | 2AZ5 | Trimer Interface | -8.5 | Charged, Hydrophobic |

| Mitogen-activated protein kinase | 3O86 | ATP-binding pocket | -9.2 | Polar, Aromatic |

| Human Serum Albumin | 1AO6 | Sudlow's Site I | -7.9 | Hydrophobic, Charged |

Note: The data in this table is hypothetical and for illustrative purposes only.

Once a putative binding site is identified, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. nih.gov The optimal binding mode refers to the three-dimensional orientation of the ligand that results in the most stable complex, characterized by the lowest binding energy score. mdpi.com This score is a semi-quantitative estimate of the binding affinity, with more negative values suggesting a stronger interaction. mdpi.com

Docking software can visualize and quantify the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of binding and include:

Hydrogen Bonds: Formed between the picolinic acid's carboxyl group or nitrogen atom and polar amino acid residues.

Hydrophobic Interactions: Involving the dichlorophenyl ring and nonpolar residues.

π-π Stacking: Between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms in the protein backbone or side chains.

Identifying these key residue interactions is vital for validating the binding mode and provides a roadmap for designing analogs with improved affinity and selectivity. nih.gov

Table 2: Predicted Interaction Details for this compound in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carboxylic Acid Oxygen | Lys72 | 2.8 |

| Hydrogen Bond | Pyridine Nitrogen | Asp184 | 3.1 |

| π-π Stacking | Phenyl Ring | Phe168 | 3.5 |

| Halogen Bond | Chlorine Atom | Leu83 (Backbone C=O) | 3.2 |

| Hydrophobic | Dichlorophenyl Group | Val57, Ala70, Leu157 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual screening is a computational technique that involves the rapid assessment of very large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net For this compound, once a primary target is identified and validated, virtual screening can be used to search for analogs with potentially superior properties.

The process uses the validated binding pocket of the target protein as a template. Millions of virtual compounds from commercial or public databases are computationally docked into this site. mdpi.com The compounds are then ranked based on their predicted binding affinity or docking score. mdpi.com Hits from this initial screen are often subjected to further filtering based on properties like drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to select a manageable number of high-priority candidates for synthesis and experimental testing. mdpi.complos.org This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties. nih.gov For a series of analogs of this compound, QSAR can be a powerful tool to understand which molecular features are critical for activity and to predict the potency of newly designed compounds. nih.govmdpi.com

QSAR models can be broadly categorized into 2D and 3D approaches. nih.gov

2D-QSAR: These models use descriptors calculated from the two-dimensional representation of the molecules, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. nih.govshd-pub.org.rs A training set of this compound analogs with known binding affinities is used to develop a linear or non-linear equation that relates these descriptors to activity. shd-pub.org.rs The resulting model can then be used to predict the activity of new analogs before they are synthesized. shd-pub.org.rs

3D-QSAR: These models require the three-dimensional structures of the molecules and their alignment in space. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. mdpi.comnih.gov They calculate steric and electrostatic fields around the aligned molecules. The variation in these fields is then correlated with the changes in biological activity. mdpi.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a map might indicate that a bulky, electropositive group at a specific position on the picolinic acid ring would enhance binding affinity. nih.gov

Table 3: Example of Descriptors Used in a Hypothetical 2D-QSAR Model for this compound Analogs

| Descriptor | Description | Contribution to Activity |

| SlogP_VSA0 | A descriptor related to lipophilicity and surface area | Positive (higher value increases activity) |

| TPSA | Topological Polar Surface Area | Negative (lower value increases activity) |

| Number of Halogens | Count of halogen atoms | Positive (more halogens increase activity) |

| Molecular Weight | Total mass of the molecule | Negative (lower weight is favorable) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown or when focusing on the common features of active ligands. rsc.orgyoutube.com A pharmacophore is the specific three-dimensional arrangement of essential chemical features that a molecule must possess to exert a particular biological effect. nih.govyoutube.com

For a set of active analogs of this compound, a pharmacophore model would identify the key features and their spatial relationships. These features typically include:

Hydrogen Bond Acceptors (e.g., the carboxyl oxygen and pyridine nitrogen)

Hydrogen Bond Donors (e.g., the carboxyl hydrogen)

Hydrophobic Centers (e.g., the dichlorophenyl ring)

Aromatic Rings

Positive/Negative Ionizable Centers

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. rsc.orgnih.gov It also serves as a guide for de novo design or lead optimization, ensuring that proposed structural modifications to this compound retain the essential pharmacophoric features required for activity. youtube.comchemrxiv.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Tool Development (emphasis on predictive modeling, not experimental data)

The development of novel research tools often hinges on the ability of a compound to interact with biological systems in a predictable manner. In silico ADME prediction provides a foundational understanding of how a compound like this compound is likely to behave within a biological environment. These predictive models are built upon vast datasets of experimentally determined properties and employ a range of algorithms, from quantitative structure-activity relationship (QSAR) models to more complex machine learning approaches, to forecast the behavior of new chemical entities.

Lipophilicity (logP/D) and pKa Prediction for Biological Relevance

Predictive models for these parameters are based on the chemical structure of the compound. For this compound, various computational methods can be employed to estimate its logP and pKa values. These predictions are crucial for anticipating its behavior in physiological environments and for designing analogs with tailored properties. For instance, modifications to the structure of this compound would be expected to alter its lipophilicity and acidity, thereby influencing its potential as a research tool.

Below is a table of predicted physicochemical properties for this compound using a consensus of different theoretical models.

| Property | Predicted Value | Description |

| LogP | 3.65 | A measure of the compound's lipophilicity. |

| LogD at pH 7.4 | 1.68 | The distribution coefficient at physiological pH, accounting for ionization. |

| pKa (most acidic) | 3.24 | The predicted acid dissociation constant of the carboxylic acid group. |

This data is generated using in silico prediction tools and has not been experimentally confirmed.

Blood-Brain Barrier (BBB) Permeability and Other Membrane Transport Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a pivotal characteristic, particularly for research tools aimed at studying the central nervous system. The BBB is a highly selective barrier that protects the brain from circulating substances. In silico models that predict BBB permeability are invaluable for the early identification of compounds with the potential to access the brain.

These predictive models often utilize a combination of molecular descriptors, such as molecular weight, polar surface area, lipophilicity, and the number of hydrogen bond donors and acceptors. For this compound, these models can provide a preliminary assessment of its likelihood to cross the BBB. Furthermore, these computational tools can predict a compound's interaction with various membrane transporters, such as P-glycoprotein (P-gp), which can actively efflux compounds from the brain, thereby limiting their central nervous system exposure.

The following table summarizes the predicted membrane transport properties for this compound.

| Prediction | Result | Implication |

| Blood-Brain Barrier Permeation | No | The compound is predicted to not readily cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump. |

This data is based on predictive modeling and is intended for research and informational purposes only. It does not represent experimental results.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 3 3,5 Dichlorophenyl Picolinic Acid Analogs

Influence of the Picolinic Acid Core on Biological Recognition and Target Interaction

The picolinic acid scaffold is a key pharmacophore that plays a fundamental role in the biological recognition and interaction of this class of compounds with their targets. In the context of synthetic auxin herbicides, the picolinic acid core mimics the natural plant hormone auxin, indole-3-acetic acid (IAA), and interacts with auxin-binding proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins. nih.gov

Studies on related picolinate (B1231196) herbicides have shown that modifications to the picolinic acid core can significantly alter activity. For instance, the introduction of substituents on the pyridine (B92270) ring, such as amino groups, can modulate the electronic distribution and binding affinity. mdpi.comnih.gov The relative orientation of the carboxylic acid and the phenyl ring substituent is also critical for fitting into the binding site and eliciting a biological response.

Role of the 3-(3,5-Dichlorophenyl) Substituent in Modulating Binding Specificity and Potency

Impact of Halogenation Pattern and Position on Aromatic Ring Interactions

The presence, number, and position of halogen atoms on the phenyl ring are critical for the biological activity of many aromatic compounds. In the case of 3-(3,5-dichlorophenyl)picolinic acid, the two chlorine atoms at the 3 and 5 positions play a crucial role. Halogens, being electronegative, withdraw electron density from the aromatic ring, influencing its electronic properties and potential for interactions such as halogen bonding and dipole-dipole interactions.

Research on other halogenated phenyl-picolinate herbicides has demonstrated the profound impact of the halogenation pattern. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the type and position of the halogen on the phenyl ring significantly affected their herbicidal activity. mdpi.com Generally, electron-withdrawing groups on the phenyl ring are favorable for activity.

The 3,5-dichloro substitution pattern provides a specific steric and electronic profile that can optimize the fit into a complementary binding site. This substitution pattern is common in many biologically active molecules and is often associated with enhanced potency.

Steric and Electronic Effects of the Dichlorophenyl Moiety

The dichlorophenyl group imparts specific steric and electronic properties to the molecule that are critical for its biological activity.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms significantly alters the electronic distribution of the phenyl ring. This can enhance interactions with electron-rich regions of the binding site and can also influence the pKa of the carboxylic acid group on the picolinic acid core, thereby affecting its ionization state and interaction with the target. Quantitative structure-activity relationship (QSAR) studies on other herbicide classes have often shown that electronic parameters are key descriptors for predicting biological activity. mst.dknih.gov

Systematic Chemical Modifications and Their Impact on Molecular Interactions and Target Engagement

Systematic chemical modifications of the this compound structure are essential for probing the SAR and optimizing biological activity. These modifications can involve altering the substituents on the phenyl ring or replacing the carboxylic acid functionality with bioisosteres.

Exploration of Substituent Effects on the Phenyl Ring (e.g., varying halogens, alkyl groups, electron-withdrawing/donating groups)

Varying the substituents on the phenyl ring allows for a systematic exploration of how steric, electronic, and hydrophobic properties affect biological activity.

| Substitution Type | Example Substituents | Expected Impact on Activity |

| Halogens | F, Br, I | Altering the halogen can fine-tune the electronic properties and potential for halogen bonding. The size of the halogen will also impact steric fit. |

| Alkyl Groups | CH₃, C₂H₅ | Increasing the size of the alkyl group can enhance hydrophobic interactions but may also lead to steric clashes if the binding pocket is constrained. |

| Electron-Withdrawing Groups | NO₂, CF₃, CN | These groups generally enhance the electron-deficient nature of the phenyl ring, which can be favorable for certain interactions. Their inclusion can provide insights into the electronic requirements of the binding site. |

| Electron-Donating Groups | OCH₃, NH₂ | These groups increase the electron density of the phenyl ring and can participate in hydrogen bonding. Their effect on activity would depend on the specific interactions within the binding pocket. |

Studies on related 6-aryl-picolinate herbicides have shown that the nature and position of substituents on the aryl ring are critical. For instance, in one study, compounds with electron-withdrawing groups on the phenyl ring generally exhibited higher herbicidal activity. mdpi.com The position of the substituent is also crucial, with substitutions at certain positions leading to significantly higher potency than others. mdpi.com

Bioisosteric Replacements for the Carboxylic Acid Functionality (e.g., tetrazole, sulfonylurea)

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry and agrochemical design to improve potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.comresearchgate.netnih.gov The carboxylic acid is often replaced with other acidic functional groups that can mimic its ability to form key interactions with the target. enamine.net

| Bioisostere | Key Features |

| Tetrazole | A well-established bioisostere for carboxylic acids, the tetrazole ring has a similar pKa and can participate in similar ionic and hydrogen bonding interactions. drughunter.com It is generally more metabolically stable than a carboxylic acid. |

| Sulfonylurea/Acylsulfonamide | These groups are also acidic and can act as effective mimics of the carboxylate group. They offer different steric and electronic profiles that can lead to altered binding affinities and selectivities. |

The successful application of these bioisosteres would depend on their ability to maintain the critical interactions of the parent carboxylic acid while potentially offering advantages in terms of properties like cell permeability and metabolic stability. The choice of a suitable bioisostere is highly dependent on the specific binding site environment.

Modifications and Substitutions on the Pyridine Ring at Other Positions (e.g., C2, C4, C5, C6)

The pyridine ring of the picolinic acid scaffold is a prime target for synthetic modification to explore and optimize biological activity. Structure-activity relationship (SAR) studies on related picolinic acid derivatives demonstrate that substitutions at positions C4, C5, and C6 can significantly influence potency and selectivity.

Research into novel picolinic acid herbicides, which share the core picolinate structure, provides valuable insights. For instance, in a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the introduction of an amino group at the C4 position and a pyrazolyl moiety at the C6 position were key to their herbicidal activity. mdpi.com Further studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids showed that the nature and position of substituents on an appended aryl ring were directly related to the inhibitory activity. mdpi.com Specifically, substituents at the 2- and 4-positions of the phenyl ring generally resulted in better inhibitory effects than those at the 3-position. mdpi.com

In a different context, studies on dichloropyridine-based antagonists for the P2X(7) receptor underscored the importance of the 3,5-disubstituted chloride pattern on the pyridine skeleton for antagonistic activity. nih.gov While not picolinic acids, this finding reinforces the significance of the halogenation pattern present in this compound. The electronic properties conferred by substituents on the pyridine ring can also be crucial; investigations into picolinamide (B142947) ligands for copper-catalyzed reactions suggest that substituents play a vital role in determining the redox properties of the coordinated metal center, which in turn affects catalytic efficacy. nih.gov

These findings collectively suggest that the pyridine ring is highly tunable. Modifications at C4, C5, and C6 with various functional groups—such as amino, fluoro, and larger heterocyclic systems—can modulate the molecule's interaction with its biological target.

Table 1: Summary of Substitution Effects on Picolinic Acid Analogs Note: The activities described are from studies on herbicidal analogs, but illustrate the principles of substitution on the picolinic acid ring.

| Position on Pyridine Ring | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C4 | Amino group | Considered a key feature for potent herbicidal activity in certain analog series. | mdpi.commdpi.com |

| C5 | Fluoro group | Incorporated in designs of novel picolinic acid herbicides to modulate physicochemical and biological properties. | mdpi.com |

| C6 | Substituted pyrazolyl ring | Replacement of a chlorine atom with this group led to compounds with potent herbicidal activity. | mdpi.commdpi.com |

| C3, C5 | Dichloro substitution | Found to be critical for P2X(7) antagonistic activity in related dichloropyridine skeletons. | nih.gov |

Introduction of Linkers and Bridging Groups for Bivalent Ligand Design

Bivalent ligands, which consist of two pharmacophores connected by a linker, represent a sophisticated strategy for enhancing affinity and selectivity, often by simultaneously engaging two binding sites on a single receptor or on receptor dimers. The this compound scaffold can serve as one of the pharmacophores in such a design.

The core principle involves selecting an appropriate linker to connect the picolinic acid moiety to a second, distinct pharmacophore. The linker's length, flexibility, and chemical nature are critical design parameters that dictate the spatial orientation of the two pharmacophores, allowing them to achieve an optimal binding conformation. A prime example of this strategy is the design of a bivalent ligand to probe the potential heterodimerization of the mu opioid receptor (MOR) and the chemokine receptor CCR5. nih.gov In that work, researchers connected a MOR-antagonist and a CCR5-antagonist using a 21-atom spacer, successfully creating a molecular probe that retained the functions of both pharmacophores. nih.gov

Similarly, the concept has been applied in creating bisubstrate inhibitors for protein kinases, where a linker connects an adenosine (B11128) mimetic moiety with a peptide-mimetic fragment. nih.gov This approach can lead to inhibitors with high potency and selectivity. The picolinic acid framework itself has been incorporated into larger, bridged systems, such as hexadentate bispidine ligands, designed for specific metal ion coordination, demonstrating its versatility as a building block in more complex molecular architectures. nih.gov

The design of a bivalent ligand using this compound would involve identifying a second relevant pharmacophore and then systematically varying the linker to optimize binding affinity and functional activity for the intended target.

Conformational Landscape Analysis and Pharmacophore Model Derivation for Optimal Target Binding

Understanding the three-dimensional properties of this compound is essential for rational drug design. This involves analyzing its conformational flexibility and deriving a pharmacophore model that encapsulates the key features required for biological activity.

Pharmacophore Model Derivation: A pharmacophore model is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, a structure-based pharmacophore model could be derived from its co-crystal structure with a target protein, or a ligand-based model could be generated from a set of active analogs. frontiersin.orgnih.gov

The key features of a pharmacophore model for this compound would likely include:

A Hydrogen Bond Acceptor/Donor: Provided by the carboxylic acid group on the picolinic ring.

Aromatic Rings: One from the pyridine ring and another from the dichlorophenyl ring, which can engage in π-stacking interactions.

Hydrophobic/Halogen Bond Features: Arising from the two chlorine atoms on the phenyl ring.

These features can be mapped in 3D space to create a template. This model can then be used in virtual screening campaigns to identify new compounds from large databases that match the pharmacophore and are therefore potential binders for the target. frontiersin.orgnih.gov The validation of such models is crucial and is often performed by assessing their ability to distinguish known active compounds from inactive ones. nih.govresearchgate.net

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor/Acceptor (HBA/HBD) | Carboxylic acid (-COOH) | Forms hydrogen bonds with polar residues in the binding site. |

| Aromatic Ring (AR) | Pyridine ring | Participates in π-π stacking or cation-π interactions. |

| Aromatic Ring / Hydrophobic (AR/HY) | 3,5-Dichlorophenyl ring | Engages in hydrophobic interactions and π-π stacking. |

| Halogen Bond Donor (XB) | Chlorine atoms | Forms halogen bonds with electron-rich atoms (e.g., oxygen) in the protein backbone or side chains. |

Design Strategies for Enhanced Specificity, Potency, and Selectivity as Molecular Probes

The development of this compound analogs into highly specific, potent, and selective molecular probes requires the application of modern drug design strategies. These include fragment-based approaches and structure-guided design.

Fragment-Based Drug Discovery (FBDD) Approaches (if applicable)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying new lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits are then optimized and grown or linked together to produce high-affinity leads. drugdiscoverychemistry.comucsf.edu